molecular formula C19H21N3O4 B2668822 N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899748-51-7

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2668822
CAS No.: 899748-51-7
M. Wt: 355.394
InChI Key: KZGUNRQHEDZZII-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

[ \text{3-acetamidophenylamine} + \text{2-methoxyphenethylamine} + \text{oxalyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)urea: Similar structure but with a urea group instead of an oxalamide group.

    N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)carbamate: Contains a carbamate group instead of an oxalamide group.

Uniqueness

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific oxalamide functional group, which imparts distinct chemical and physical properties compared to similar compounds with urea or carbamate groups. These properties may include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(23)21-15-7-5-8-16(12-15)22-19(25)18(24)20-11-10-14-6-3-4-9-17(14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGUNRQHEDZZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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